Mecoprop-dimethylammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

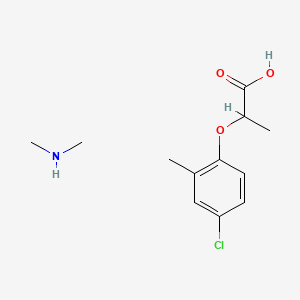

Mecoprop-dimethylammonium is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Mecoprop-P is a systemic herbicide that mimics the plant hormone auxin, leading to uncontrolled growth in target plants. It is particularly effective against dicotyledonous weeds while having minimal impact on monocots. The compound's structure allows it to bind to auxin receptors, triggering physiological responses that result in weed death through mechanisms such as:

- Epinasty : Abnormal growth causing downward curling of leaves and stems.

- Chlorosis : Yellowing of leaves due to chlorophyll degradation.

- Inhibition of Photosynthesis : Disruption of normal photosynthetic processes leading to reduced plant vigor .

Applications in Agriculture

Mecoprop-P is utilized extensively in agricultural practices, particularly in turf management and non-crop areas. Its applications include:

- Post-emergence Weed Control : Effective against a range of broadleaf weeds, making it suitable for lawns, golf courses, and sports fields.

- Horticultural Use : Employed in ornamental plant production to manage weed populations without harming desirable plants .

- Forestry : Used to control invasive species that threaten forest regeneration .

Soil and Water Interaction

Mecoprop-P's behavior in the environment is crucial for assessing its ecological impact:

- Sorption and Mobility : The compound exhibits variable sorption characteristics depending on soil type, which influences its mobility in groundwater. Studies indicate that mecoprop can rapidly transport through soil pore water, leading to potential groundwater contamination .

- Biodegradation : Mecoprop-P undergoes biodegradation in topsoil but shows significantly reduced degradation rates at greater depths. This variability complicates risk assessments related to its environmental persistence .

Monitoring Techniques

Analytical methods for detecting mecoprop-P in environmental samples include:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A sensitive method capable of detecting mecoprop-P at low concentrations (LOQ of 0.02 µg/L) in surface waters .

- Enantioselective Analysis : Techniques have been developed to separate and analyze the different enantiomers of mecoprop, providing insights into their individual environmental fates and toxicities .

Human Health Risks

Toxicological studies have been conducted to evaluate the safety profile of mecoprop-P:

- Acute Toxicity : Studies indicate that exposure at high doses can lead to neurotoxic effects in animal models, with specific endpoints identified for risk assessment .

- Chronic Effects : Long-term exposure studies have raised concerns about potential carcinogenic effects, necessitating further research into chronic health impacts .

Regulatory Status

Mecoprop-P has undergone rigorous evaluation by regulatory bodies such as the EPA and EFSA. The findings emphasize the need for careful management practices to mitigate risks associated with its use in agricultural settings.

Efficacy in Turf Management

A study conducted on golf courses demonstrated that mecoprop-P effectively reduced populations of common broadleaf weeds without significant damage to turfgrass. Monitoring over multiple seasons indicated sustained weed control with minimal phytotoxicity .

Groundwater Contamination Assessment

Research evaluating groundwater samples near agricultural fields revealed detectable levels of mecoprop-P, highlighting the importance of implementing best management practices to prevent leaching into water sources .

Analyse Des Réactions Chimiques

Dissociation in Solution

In aqueous environments, the salt dissociates into its ionic components:

C12H18ClNO3⇌C10H10ClO3− (mecoprop anion)+C2H8N+ (dimethylammonium cation)

This dissociation facilitates systemic uptake in plants, targeting auxin-regulated growth pathways .

Thermal Decomposition

Under elevated temperatures (>200°C), this compound undergoes decomposition, releasing hazardous gases:

| Decomposition Product | Hazard Profile | Source |

|---|---|---|

| Carbon monoxide (CO) | Toxic, asphyxiant | |

| Hydrogen chloride (HCl) | Corrosive, respiratory irritant | |

| Nitrogen oxides (NOₓ) | Oxidizing, environmental pollutants |

Stability data confirm the compound is non-reactive under standard storage conditions .

Isomeric Considerations

This compound exists in two forms:

-

Racemic mixture : A 50:50 blend of R- and S-isomers (CAS 32351-70-5) .

-

Mecoprop-P-dimethylammonium : Enriched R-isomer (CAS 66423-09-4), herbicidally active due to stereospecific auxin disruption .

| Property | Racemic Mixture | Enriched R-Isomer |

|---|---|---|

| CAS No. | 32351-70-5 | 66423-09-4 |

| Herbicidal Activity | Moderate | High |

| Synthesis Method | Traditional racemic synthesis | Advanced chiral resolution |

Environmental Degradation

While specific degradation pathways are not fully detailed in available literature, phenoxypropionic herbicides like this compound typically undergo:

-

Hydrolysis : pH-dependent breakdown in water.

-

Microbial degradation : Soil microbiota metabolize the compound into chlorophenolic intermediates .

Reactivity with Other Chemicals

Propriétés

Numéro CAS |

32351-70-5 |

|---|---|

Formule moléculaire |

C12H18ClNO3 |

Poids moléculaire |

259.73 g/mol |

Nom IUPAC |

2-(4-chloro-2-methylphenoxy)propanoic acid;N-methylmethanamine |

InChI |

InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3 |

Clé InChI |

ROGDGDPDLIVQFZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |

SMILES canonique |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |

Key on ui other cas no. |

69237-09-8 32351-70-5 |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.